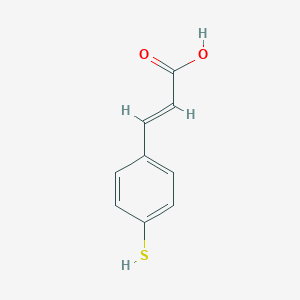

4-Mercaptocinnamic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-sulfanylphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2S/c10-9(11)6-3-7-1-4-8(12)5-2-7/h1-6,12H,(H,10,11)/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLKXZKKNPSNVQO-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401268576 | |

| Record name | (2E)-3-(4-Mercaptophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401268576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155378-75-9 | |

| Record name | (2E)-3-(4-Mercaptophenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155378-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-3-(4-Mercaptophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401268576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Mercaptocinnamic Acid and Its Functional Derivatives

Strategic Approaches to the Synthesis of 4-Mercaptocinnamic Acid

The synthesis of 4-mercaptocinnamic acid, a molecule of interest for various chemical applications, can be achieved through several strategic routes. These methodologies focus on the introduction of a thiol group onto the cinnamic acid scaffold, starting from readily available precursors. The primary approaches include the use of halogenated cinnamic acids, the intermediacy of sulfonyl derivatives, and the application of multicomponent reactions to build the core structure.

Synthesis from Halogenated Cinnamic Acid Precursors

A common and effective strategy for the synthesis of aromatic thiols is through the nucleophilic substitution of a halogen atom on an aromatic ring. This approach is applicable to the synthesis of 4-mercaptocinnamic acid, typically starting from 4-chloro- or 4-bromocinnamic acid. These halogenated precursors can be synthesized through methods such as the Perkin reaction or a direct synthesis involving a substituted aromatic aldehyde and an aliphatic carboxylic acid. For instance, p-chlorobenzaldehyde can be reacted with acetic acid in the presence of boron tribromide to yield p-chlorocinnamic acid organic-chemistry.org.

Once the 4-halocinnamic acid is obtained, the introduction of the mercapto group can be achieved via several methods:

Reaction with Sodium Hydrosulfide (NaSH): This is a direct method where the halogenated cinnamic acid is treated with sodium hydrosulfide. The hydrosulfide ion (SH⁻) acts as a nucleophile, displacing the halide ion to form the corresponding thiol.

Newman-Kwart Rearrangement: An alternative, multi-step approach involves first converting the corresponding 4-hydroxycinnamic acid to a thiocarbamate. This is followed by a thermal rearrangement to a thionocarbamate, and subsequent hydrolysis yields the thiol.

Via a Xanthate Intermediate: 4-Aminocinnamic acid can be converted to a diazonium salt, which is then reacted with a xanthate salt (e.g., potassium ethyl xanthate). britannica.comnih.gov Hydrolysis of the resulting xanthate ester furnishes the desired thiol.

A summary of the synthesis of halogenated cinnamic acid precursors is presented in the table below.

| Precursor | Reactants | Reagents/Conditions | Yield (%) |

| p-Chlorocinnamic acid | p-Chlorobenzaldehyde, Acetic acid | Boron tribromide, 4-dimethylaminopyridine (4-DMAP), Pyridine, N-methyl-2-pyrrolidinone (NMP), Reflux | 80 |

| 4-Bromocinnamic acid | 4-Bromobenzaldehyde, Malonic acid | Pyridine, Piperidine, Reflux | High |

This table is based on data from similar cinnamic acid syntheses and represents typical yields.

Routes Involving Sulfonyl Intermediates

Another versatile method for the preparation of 4-mercaptocinnamic acid involves the use of a sulfonyl intermediate. This strategy typically begins with the sulfonation of a cinnamic acid derivative, followed by the reduction of the resulting sulfonyl group to a thiol.

The initial step is the introduction of a sulfonyl chloride (-SO₂Cl) group at the 4-position of the cinnamic acid ring. This can be accomplished by reacting the parent cinnamic acid with chlorosulfonic acid. The resulting 4-(chlorosulfonyl)cinnamic acid is a key intermediate.

The subsequent reduction of the sulfonyl chloride to the thiol is the critical step. Several reducing agents are effective for this transformation:

Zinc and Acid: A classic method involves the use of zinc dust in the presence of an acid, such as sulfuric acid.

Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent can effectively reduce sulfonyl chlorides to thiols. researchgate.net

Triphenylphosphine: The reaction of sulfonyl chlorides with triphenylphosphine in an appropriate solvent has been reported as an efficient method for the synthesis of arylthiols. researchgate.netnih.gov

Catalytic Hydrogenation: The reduction of aromatic sulfonyl chlorides to thiols can also be achieved using hydrogen gas under moderate pressure in the presence of a palladium catalyst and a mild base. researchgate.netnih.gov

The choice of reducing agent may depend on the presence of other functional groups in the molecule to avoid unwanted side reactions.

| Intermediate | Starting Material | Reagent for Sulfonylation | Common Reducing Agents for Sulfonyl Chloride |

| 4-(Chlorosulfonyl)cinnamic acid | Cinnamic acid | Chlorosulfonic acid | Zinc/Acid, LiAlH₄, Triphenylphosphine, H₂/Pd |

Multicomponent Reaction (MCR) Strategies for Cinnamic Acid Scaffolds

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. While not a direct route to 4-mercaptocinnamic acid, MCRs are valuable for constructing the core cinnamic acid scaffold, which can then be further functionalized to introduce the mercapto group.

Several MCRs can be employed to generate cinnamic acid derivatives. For example, variations of the Knoevenagel condensation, a key step in many cinnamic acid syntheses, can be incorporated into MCRs. These reactions can bring together an aromatic aldehyde, an active methylene compound, and a catalyst in a one-pot synthesis.

The advantages of using MCRs in this context include:

Increased Efficiency: MCRs can significantly reduce the number of synthetic steps, saving time and resources.

Diversity-Oriented Synthesis: By varying the starting components, a wide range of substituted cinnamic acid derivatives can be readily prepared.

Green Chemistry: MCRs often align with the principles of green chemistry by reducing waste and energy consumption.

Once a library of cinnamic acid scaffolds is generated through MCRs, the introduction of a mercapto group can be achieved using the methods described in the previous sections, such as conversion from a halogenated or amino-substituted analog.

Synthesis of Functionalized 4-Mercaptocinnamic Acid Derivatives

The functionalization of the 4-mercaptocinnamic acid scaffold is crucial for tuning its chemical and physical properties for specific applications. This can involve modifying the substituents on the aromatic ring or reacting the existing functional groups to create more complex structures, such as heterocyclic systems.

Design and Preparation of Cinnamic Acid Analogs with Varied Substitutions

The synthesis of cinnamic acid analogs with diverse substitution patterns allows for the systematic investigation of structure-activity relationships. Various synthetic methodologies have been developed to achieve this.

One powerful technique is the Palladium(II)-catalyzed C-H olefination . This method allows for the direct coupling of arenes with acrylates. For instance, non-benzenoid cinnamate analogs can be synthesized through the Pd(II)-catalyzed C7-H olefination of 2-aminotropones with acrylates, where the troponyl-carbonyl group acts as a directing group. iaea.org

More traditional methods, such as modifications of the Perkin reaction or the Knoevenagel-Doebner condensation , remain highly relevant. These reactions allow for the condensation of a wide variety of substituted aromatic aldehydes with active methylene compounds to produce a diverse array of cinnamic acid derivatives. By choosing the appropriate starting aldehyde, a range of substituents can be introduced onto the aromatic ring of the cinnamic acid product.

| Synthetic Method | Key Reactants | Catalyst/Reagents | Type of Analogs Produced |

| Pd(II)-catalyzed C-H olefination | 2-Aminotropones, Acrylates | Pd(II) catalyst | Non-benzenoid cinnamate analogs |

| Knoevenagel-Doebner Condensation | Substituted benzaldehydes, Malonic acid | Pyridine, Piperidine | Cinnamic acids with various aromatic ring substitutions |

| Direct Boron Tribromide Method | Substituted aromatic aldehydes, Acetic acid | Boron tribromide, 4-DMAP, Pyridine, NMP | Cinnamic acids with various aromatic ring substitutions |

Reactions with Activated Nitriles for Heterocyclic Annulation

The thiol group of 4-mercaptocinnamic acid is a versatile functional handle for the construction of sulfur-containing heterocycles. One important class of reactions is the annulation with activated nitriles, which leads to the formation of fused heterocyclic systems.

It has been reported that mercaptocinnamic acid reacts with activated nitriles, such as malononitrile and ethyl cyanoacetate, to yield 2-thiazolin-4-one derivatives. researchgate.netresearchgate.net These intermediates, which possess an active methylene group, can undergo further reactions. For example, treatment of these 2-thiazolin-4-ones with cinnamonitrile derivatives can lead to the formation of thiazolo[2,3-a]pyridine derivatives. researchgate.netresearchgate.net

The reaction of mercaptocinnamic acid with benzylidenemalononitrile in ethanol, catalyzed by piperidine, yields a 1:1 adduct. researchgate.net This adduct can then be cyclized under acidic conditions. These reactions demonstrate the utility of 4-mercaptocinnamic acid as a building block for the synthesis of complex heterocyclic scaffolds.

| Reactant 1 | Reactant 2 | Product Type |

| Mercaptocinnamic acid | Malononitrile | 2-Thiazolin-4-one derivative |

| Mercaptocinnamic acid | Ethyl cyanoacetate | 2-Thiazolin-4-one derivative |

| Mercaptocinnamic acid | Benzylidenemalononitrile | 1:1 Adduct |

| 2-Thiazolin-4-one deriv. | Cinnamonitrile derivatives | Thiazolo[2,3-a]pyridine deriv. |

Stereochemical Control and Isomer Separation in 4-Mercaptocinnamic Acid Synthesis

Like other cinnamic acids, 4-Mercaptocinnamic acid can exist as two geometric isomers: the trans (E) isomer and the cis (Z) isomer. The trans isomer is typically more thermodynamically stable. Controlling the stereochemical outcome of the synthesis is crucial as the biological and material properties of the isomers can differ significantly.

Stereoselective Synthesis: Advanced synthetic methods allow for the preferential formation of one isomer over the other.

E (trans)-Isomer Synthesis: The Knoevenagel-Doebner condensation is a reliable method for the stereoselective synthesis of E-isomers of substituted cinnamic acids. researchgate.net This reaction involves the condensation of an aromatic aldehyde (in this case, 4-mercaptobenzaldehyde, likely with the thiol protected) with malonic acid in the presence of a basic catalyst like pyridine and a small amount of piperidine. researchgate.net The reaction typically proceeds with high conversion and excellent stereoselectivity for the E-isomer. researchgate.net

Z (cis)-Isomer Synthesis: The synthesis of the less stable Z-isomer is more challenging. One effective approach is the Still-Gennari modification of the Horner-Wadsworth-Emmons (HWE) reaction. researchgate.net This method utilizes phosphonate reagents with electron-withdrawing groups (e.g., trifluoroethoxyl groups) which favor the formation of the Z-alkene. acs.orgnih.gov By reacting a suitable phosphonate with 4-mercaptobenzaldehyde under specific basic conditions (e.g., using KHMDS with 18-crown-6 in THF at low temperatures), the Z-isomer of 4-Mercaptocinnamic acid can be obtained with high selectivity. acs.org

Isomer Separation: When a synthesis results in a mixture of cis and trans isomers, high-performance liquid chromatography (HPLC) is the predominant method for their separation and purification. Reversed-phase chromatography is particularly effective.

The separation relies on the different polarities and shapes of the isomers. The more linear trans isomer typically has a longer retention time on a nonpolar stationary phase compared to the less linear cis isomer. Common stationary phases include C18-bonded silica. The mobile phase composition is critical for achieving good resolution and is often a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous solution, frequently acidified with formic acid or acetic acid to ensure the carboxylic acid is protonated. shimadzu.com

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | Reversed-Phase C18 or C30 | shimadzu.comnacalai.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | shimadzu.com |

| Mobile Phase Additive | 0.1% Formic Acid or Acetic Acid | science.gov |

| Detection | UV Absorbance (e.g., 210 nm, 280 nm) | shimadzu.com |

Methodologies for Enhanced Purity and Yield in Research-Scale Synthesis

Achieving high purity and yield is a primary goal in any synthetic protocol. For 4-Mercaptocinnamic acid, this involves optimizing both the reaction conditions and the subsequent purification procedures.

Optimizing Yield: High yields in the synthesis of cinnamic acids are often achieved through the Knoevenagel reaction. A study on the synthesis of p-hydroxycinnamic acid reported yields as high as 93.6% by optimizing the molar ratios of the reactants and catalysts (p-hydroxybenzaldehyde, malonic acid, pyridine, and aniline) and using cyclohexane as a solvent to remove water azeotropically during reflux. researchgate.net A direct synthesis of cinnamic acids from aromatic aldehydes and aliphatic carboxylic acids using boron tribromide as a reagent has also been shown to produce yields up to 80%, although this requires high temperatures (180-190°C). nih.gov Careful control over reaction parameters such as temperature, reaction time, and stoichiometry of reagents is essential for maximizing the conversion of starting materials to the desired product and minimizing the formation of byproducts. nih.gov

Purification for High Purity: The primary method for purifying crude cinnamic acid derivatives on a research scale is recrystallization. researchgate.net This technique is effective at removing impurities, resulting in a product with high crystalline and chemical purity.

Mixed-Solvent Recrystallization: A common and effective strategy for cinnamic acids is recrystallization from a mixed-solvent system. scielo.br The crude product is dissolved in a minimum amount of a hot "soluble" solvent (e.g., ethanol or methanol) and a "poor" or "insoluble" solvent (e.g., water) is added dropwise to the hot solution until it becomes slightly cloudy. scielo.br A few drops of the hot soluble solvent are then added to redissolve the precipitate, and the clear solution is allowed to cool slowly. scielo.br This gradual cooling promotes the formation of large, pure crystals, which can then be isolated by filtration. This process has been successfully applied to purify trans-cinnamic acid with high recovery. scielo.br

Column Chromatography: For mixtures that are difficult to separate by recrystallization, or for purifying non-crystalline derivatives like esters, column chromatography is a valuable tool. Using a silica gel stationary phase and an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate), the desired compound can be separated from impurities based on differences in polarity. nih.govscielo.br

| Step | Procedure | Purpose |

|---|---|---|

| 1 | Dissolve crude product in a minimal volume of a hot "soluble" solvent (e.g., ethanol). | To create a saturated solution. |

| 2 | Perform a hot filtration if insoluble impurities are present. | To remove solid impurities. |

| 3 | Add a hot "poor" solvent (e.g., water) dropwise to the boiling solution until slight turbidity persists. | To reduce the solubility of the product. |

| 4 | Add a few drops of the hot "soluble" solvent to redissolve the precipitate and obtain a clear solution. | To ensure the solution is saturated at the boiling point. |

| 5 | Allow the solution to cool slowly to room temperature, then in an ice bath. | To induce slow and selective crystallization. |

| 6 | Collect the crystals by vacuum filtration and wash with a small amount of the cold "poor" solvent. | To isolate the pure product and remove soluble impurities. |

| 7 | Dry the crystals under vacuum. | To remove residual solvent. |

Chemical Reactivity and Mechanistic Investigations of 4 Mercaptocinnamic Acid

Reactivity of the Thiol Group in 4-Mercaptocinnamic Acid

The thiol group is the more nucleophilic and redox-active center of the molecule, dominating much of its characteristic chemistry, particularly its interactions with metals and its participation in coupling reactions.

The thiol group of 4-Mercaptocinnamic acid is susceptible to oxidation, readily undergoing a coupling reaction to form the corresponding disulfide, 4,4'-dithiodicinnamic acid. This transformation is a common pathway for thiols and is significant in both biological and synthetic contexts. biolmolchem.comnih.gov The direct dehydrogenation of thiols to disulfides is an atom-economical process where two thiol molecules are linked by a disulfide bond (-S-S-). nih.gov

The mechanism of this oxidative coupling can proceed through various pathways, often involving a sulfur-centered radical intermediate. nih.gov A wide range of oxidants and reaction conditions can facilitate this conversion. Common laboratory oxidants include hydrogen peroxide, often in the presence of a catalyst, as well as milder reagents like dimethyl sulfoxide (B87167) (DMSO) under acidic conditions. biolmolchem.commdpi.com The choice of oxidant is crucial to prevent over-oxidation of the thiol or disulfide to sulfonic acids. biolmolchem.com The reaction is generally considered a direct method that avoids the pre-activation of the thiol group. nih.gov

Table 1: Common Oxidizing Agents for Thiol to Disulfide Coupling

| Oxidant System | Description |

|---|---|

| Hydrogen Peroxide (H₂O₂) | Often used with metal catalysts (e.g., V, Mo, Re) or in acidic media. mdpi.com |

| Dimethyl Sulfoxide (DMSO) | Can be used in combination with activating reagents or under acidic conditions. biolmolchem.com |

| Air/Oxygen | Catalytic systems, sometimes metal-based, can use atmospheric oxygen as the oxidant. |

The resulting product, 4,4'-dithiodicinnamic acid, is a stable, dimeric molecule. chemicalbook.com The disulfide bond can be cleaved back to the original thiol groups under reducing conditions, making this a reversible process.

The thiol group of 4-MCA can readily participate in thiol-ene "click" reactions, a powerful and efficient method for carbon-sulfur bond formation. alfa-chemistry.com This reaction involves the addition of the S-H bond across a C=C double bond (an "ene") to form a thioether. wikipedia.orgvander-lingen.nl Thiol-ene reactions are renowned for their high yields, stereoselectivity, rapid rates, and lack of by-products, which has led to their classification as a "click" chemistry process. wikipedia.orgtaylorandfrancis.comnih.gov

The reaction can proceed via two primary mechanisms:

Free-Radical Addition : This is the most common pathway, typically initiated by light (photochemical initiation) or a radical initiator. alfa-chemistry.comnih.gov The process begins with the formation of a thiyl radical (RS•) from the thiol. This radical then adds to the alkene in an anti-Markovnikov fashion, generating a carbon-centered radical. wikipedia.orgnih.gov This carbon radical subsequently abstracts a hydrogen atom from another thiol molecule, propagating the radical chain and forming the final thioether product. alfa-chemistry.comnih.gov This mechanism is highly efficient and can be performed under ambient conditions. wikipedia.org

Michael Addition : When the alkene is electron-deficient (e.g., part of a Michael acceptor system), the reaction can proceed via a nucleophilic Michael addition pathway. wikipedia.orgtaylorandfrancis.com This is typically catalyzed by a base or a nucleophile, which deprotonates the thiol to form a more nucleophilic thiolate anion (RS⁻). alfa-chemistry.com The thiolate then attacks the alkene, leading to a carbon-centered anion that is subsequently protonated to yield the same anti-Markovnikov addition product. alfa-chemistry.comwikipedia.org

The versatility of the thiol-ene reaction makes 4-MCA a useful molecule for polymer synthesis, surface modification, and bioconjugation. nih.govrsc.org

The soft sulfur atom of the thiol group in 4-MCA exhibits a strong affinity for soft metals, leading to robust coordination chemistry. This property is extensively exploited for anchoring the molecule to metal surfaces, particularly gold and silver, to form highly ordered self-assembled monolayers (SAMs). uh.edursc.org

When exposed to a gold or silver surface, the thiol group of 4-MCA chemisorbs, forming a strong metal-sulfur bond. uh.eduresearchgate.net This interaction is the basis for creating functionalized surfaces where the cinnamic acid moiety is exposed outwards. The rigid aromatic backbone of 4-MCA contributes to the formation of well-packed and stable monolayers. researchgate.netcapes.gov.br The properties of these SAMs, such as surface hydrophilicity and molecular orientation, can be precisely controlled. uh.edu

Beyond planar surfaces, the thiol group is also an effective capping agent for metal nanoparticles. lmaleidykla.ltmdpi.com 4-MCA can be used to functionalize silver or gold nanoparticles, preventing their aggregation and imparting new properties to the nanoparticle surface, such as pH responsiveness or sites for further chemical modification via the carboxylic acid group. lmaleidykla.ltnih.govnih.gov The coordination of the thiol to the nanoparticle surface is a key factor in their stabilization. nih.govresearchgate.net In a broader sense, the interaction of thiols with metal ions is a fundamental aspect of coordination chemistry, with applications in catalysis and the development of therapeutic compounds. nih.govjchemrev.com

Table 2: Interaction of 4-MCA Thiol Group with Metals

| Metal System | Interaction Type | Application |

|---|---|---|

| Gold (Au) Surfaces | Chemisorption | Self-Assembled Monolayers (SAMs) rsc.org |

| Silver (Ag) Surfaces | Chemisorption | Self-Assembled Monolayers (SAMs) researchgate.net |

| Silver Nanoparticles (AgNPs) | Coordination/Capping | Nanoparticle stabilization and functionalization lmaleidykla.ltmdpi.com |

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group of 4-MCA is a versatile functional handle that undergoes reactions typical of organic acids, such as esterification and amidation, and can also be removed through decarboxylation.

The carboxylic acid group of 4-MCA can be converted into esters and amides, which are fundamental transformations in organic synthesis.

Esterification : The reaction of 4-MCA with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄) leads to the formation of an ester. This equilibrium reaction is known as the Fischer esterification. masterorganicchemistry.comlibretexts.org To drive the reaction toward the ester product, a large excess of the alcohol is typically used, or the water formed during the reaction is removed. masterorganicchemistry.comlibretexts.org The mechanism involves the initial protonation of the carbonyl oxygen, which activates the carboxylic acid for nucleophilic attack by the alcohol. libretexts.org Alternative methods for esterification include reactions with dialkyl dicarbonates or the use of solid-acid catalysts, which can offer milder conditions. organic-chemistry.org

Amidation : Amide bond formation from a carboxylic acid and an amine is a common yet challenging reaction that typically requires the activation of the carboxylic acid, as it does not react directly with amines under mild conditions. catalyticamidation.info This activation is most frequently achieved using coupling reagents, such as carbodiimides like N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). analis.com.mynih.gov These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond, generating a urea (B33335) byproduct. nih.gov This approach has been successfully applied to synthesize various amides from hydroxycinnamic acids. nih.govresearchgate.net

Decarboxylation is the removal of the carboxyl group from 4-MCA, releasing carbon dioxide (CO₂) and typically forming 4-mercaptostyrene. This reaction is a key strategy for removing oxygen from bio-based molecules. tandfonline.com For cinnamic acids and their derivatives, decarboxylation can be achieved through several mechanisms:

Catalytic Decarboxylation : Transition metal catalysts, particularly those based on ruthenium, have proven effective in the decarboxylation of cinnamic acids to produce styrene (B11656) analogs. tandfonline.com These reactions can proceed without the need for co-reagents.

Radical Decarboxylation : The reaction can proceed through a radical pathway. For instance, in the presence of an oxidant like tert-butyl hydroperoxide (TBHP), a radical addition to the double bond can be followed by decarboxylation. sioc-journal.cn

Microbial/Enzymatic Decarboxylation : Certain microorganisms, such as lactic acid bacteria, possess enzymes like hydroxycinnamic acid decarboxylase that can specifically catalyze the decarboxylation of substituted cinnamic acids to their corresponding vinyl derivatives. nih.gov

The decarboxylative functionalization of cinnamic acids is a growing field, allowing for the formation of various C-C and C-heteroatom bonds at the former site of the carboxylic acid. rsc.org

Reactivity of the Carbon-Carbon Double Bond

The exocyclic carbon-carbon double bond in 4-Mercaptocinnamic acid is a key site of chemical reactivity, susceptible to a variety of addition reactions. This reactivity is fundamental to its utility in both molecular synthesis and materials science.

Addition Reactions (e.g., Hydrogenation, Halogenation)

The alkene functionality of 4-Mercaptocinnamic acid readily undergoes addition reactions, which are characteristic of unsaturated systems.

Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation. This reaction typically involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as platinum (Pt) or nickel (Ni). The process converts 4-Mercaptocinnamic acid into 4-Mercaptophenylpropanoic acid, effectively saturating the side chain. This transformation is a standard method for producing saturated carboxylic acids from their unsaturated precursors.

Halogenation: 4-Mercaptocinnamic acid can react with halogens like bromine (Br₂) and chlorine (Cl₂) in an addition reaction across the double bond. For instance, the reaction with bromine results in the formation of a vicinal dihalide. This reaction proceeds via a cyclic halonium ion intermediate, which is then attacked by the halide ion. The stereochemistry of this addition is typically anti, meaning the two halogen atoms add to opposite faces of the double bond. The disappearance of the characteristic color of bromine can be used as a qualitative test for the presence of the double bond.

Hydrohalogenation, the addition of hydrogen halides (e.g., HBr, HCl), also occurs across the double bond. This reaction follows Markovnikov's rule, which predicts that the hydrogen atom will add to the carbon atom that already has more hydrogen atoms. However, for 4-Mercaptocinnamic acid, the carbons of the double bond have an equal number of hydrogen substituents, leading to the potential for two regioisomeric products.

Table 1: Examples of Addition Reactions of 4-Mercaptocinnamic Acid

| Reaction Type | Reagents | Product | Key Features |

| Hydrogenation | H₂, Pt or Ni catalyst | 4-Mercaptophenylpropanoic acid | Saturation of the C=C double bond. |

| Bromination | Br₂ | 2,3-Dibromo-3-(4-mercaptophenyl)propanoic acid | Anti-addition stereochemistry. |

| Hydrobromination | HBr | 2-Bromo-3-(4-mercaptophenyl)propanoic acid and 3-Bromo-3-(4-mercaptophenyl)propanoic acid | Follows Markovnikov's rule; potential for regioisomers. |

Role in Polymerization Processes and Resin Development

While not a conventional monomer for large-scale bulk polymerization, the dual functionality of 4-Mercaptocinnamic acid—a polymerizable alkene and a surface-active thiol—makes it a valuable component in the development of functional polymers and resins, particularly in the realm of surface modification.

The thiol group of 4-Mercaptocinnamic acid allows it to form self-assembled monolayers (SAMs) on various surfaces, most notably gold. These SAMs can then serve as platforms for initiating polymerization from the surface. The cinnamic acid moiety, with its carbon-carbon double bond, can participate in polymerization reactions. This approach, known as surface-initiated polymerization, allows for the growth of polymer brushes from the substrate, creating a dense layer of polymer chains tethered to the surface. This technique is instrumental in modifying the surface properties of materials, such as wettability, biocompatibility, and chemical resistance.

In the context of resin development, 4-Mercaptocinnamic acid can be incorporated as a comonomer or a functional additive. Its carboxylic acid and thiol groups can react with other monomers or cross-linking agents to be integrated into a polymer network. For example, the cinnamic acid portion can undergo photocrosslinking upon exposure to UV light, a property utilized in the development of photoresists and other light-sensitive materials.

Aromatic Ring Reactivity and Substituent Effects

The benzene (B151609) ring of 4-Mercaptocinnamic acid is subject to electrophilic aromatic substitution (EAS) reactions. The rate and regioselectivity of these reactions are governed by the electronic effects of the two substituents: the mercapto (-SH) group and the 3-propenoic acid (-CH=CHCOOH) group.

The mercapto group is an activating substituent and is ortho, para-directing. The sulfur atom has lone pairs of electrons that it can donate to the aromatic ring through resonance, thereby increasing the electron density of the ring and making it more nucleophilic and reactive towards electrophiles. This resonance effect is strongest at the ortho and para positions.

Conversely, the 3-propenoic acid group is a deactivating substituent and is meta-directing. The vinyl group conjugated to the carboxylic acid withdraws electron density from the aromatic ring through resonance. This deactivating effect reduces the ring's nucleophilicity. The electron-withdrawing nature is most pronounced at the ortho and para positions, leaving the meta position as the most electron-rich and therefore the preferred site for electrophilic attack.

Given that the two substituents are in a para relationship, their directing effects are cooperative. The activating ortho, para-directing mercapto group directs incoming electrophiles to the positions ortho to it (positions 2 and 6). The deactivating meta-directing 3-propenoic acid group also directs incoming electrophiles to the positions meta to it (also positions 2 and 6). Therefore, electrophilic substitution on 4-Mercaptocinnamic acid is expected to occur predominantly at the positions ortho to the mercapto group.

Table 2: Substituent Effects on the Aromatic Ring of 4-Mercaptocinnamic Acid

| Substituent | Electronic Effect | Activating/Deactivating | Directing Effect |

| Mercapto (-SH) | Electron-donating (by resonance) | Activating | ortho, para-directing |

| 3-Propenoic acid (-CH=CHCOOH) | Electron-withdrawing (by resonance) | Deactivating | meta-directing |

Rearrangement Reactions Involving 4-Mercaptocinnamic Acid Derivatives

While rearrangement reactions of 4-Mercaptocinnamic acid itself are not commonly reported, its derivatives, particularly those involving the mercapto group, can undergo significant molecular rearrangements. A notable example is the Newman-Kwart rearrangement .

The Newman-Kwart rearrangement is a thermal, intramolecular reaction that involves the migration of an aryl group from an oxygen atom to a sulfur atom in an O-aryl thiocarbamate, yielding an S-aryl thiocarbamate. wikipedia.org This reaction is a key step in the synthesis of thiophenols from phenols. wikipedia.orgwikipedia.org

For a derivative of 4-Mercaptocinnamic acid, the process would begin with the conversion of a related phenol (B47542) (e.g., 4-Hydroxycinnamic acid) into an O-aryl thiocarbamate. This intermediate, upon heating to high temperatures (typically 200-300 °C), would then undergo the Newman-Kwart rearrangement. wikipedia.org The resulting S-aryl thiocarbamate can then be hydrolyzed to yield the corresponding thiophenol derivative, in this case, 4-Mercaptocinnamic acid.

The mechanism is believed to be a concerted process that proceeds through a four-membered cyclic transition state. wikipedia.org The high activation energy for this rearrangement necessitates the high reaction temperatures. wikipedia.org This reaction is a powerful tool for the synthesis of aromatic thiols that may not be readily accessible through other methods.

Advanced Spectroscopic and Microscopic Characterization of 4 Mercaptocinnamic Acid Systems

Spectroscopic Techniques for Molecular and Electronic Structure Elucidation

Spectroscopic techniques are indispensable for elucidating the intricate molecular and electronic properties of 4-Mercaptocinnamic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. For 4-Mercaptocinnamic acid, ¹H and ¹³C NMR provide definitive information about the arrangement of hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-Mercaptocinnamic acid is expected to show distinct signals for the aromatic, vinylic, and thiol protons. The aromatic protons typically appear as a set of doublets in the downfield region (around 7.0-8.0 ppm) due to their deshielding environment. The vinylic protons of the trans-alkene group will also be observed as doublets, with a large coupling constant characteristic of their trans relationship. The thiol proton (S-H) signal is often a broad singlet and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. libretexts.org The chemical shifts are influenced by the local electronic environment. libretexts.org The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at the lowest field (typically 165-185 ppm). libretexts.org The aromatic and vinylic carbons resonate in the region of 110-150 ppm. The specific chemical shifts of the aromatic carbons are influenced by the electron-donating nature of the mercapto group and the electron-withdrawing nature of the acrylic acid group.

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (ortho to -CH=CHCOOH) | ~7.5-7.8 | Doublet |

| Aromatic (ortho to -SH) | ~7.2-7.4 | Doublet |

| Vinylic (α to COOH) | ~6.3-6.6 | Doublet |

| Vinylic (β to COOH) | ~7.6-7.9 | Doublet |

| Thiol (-SH) | Variable (broad) | Singlet |

| Carboxylic Acid (-COOH) | ~12.0-13.0 | Singlet |

| Carbon Type | Expected Chemical Shift (ppm) |

|---|---|

| Carbonyl (-COOH) | ~168-175 |

| Aromatic (C-SH) | ~125-135 |

| Aromatic (C-CH=CHCOOH) | ~140-150 |

| Aromatic (CH) | ~128-132 |

| Vinylic (α to COOH) | ~115-125 |

| Vinylic (β to COOH) | ~140-145 |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular vibrations within 4-Mercaptocinnamic acid.

Infrared (IR) Spectroscopy: FTIR spectroscopy is particularly useful for identifying the characteristic vibrational modes of the carboxylic acid and thiol functional groups. The O-H stretch of the carboxylic acid appears as a very broad band in the region of 2500-3300 cm⁻¹. The C=O stretch of the carbonyl group is a strong, sharp peak typically found around 1680-1710 cm⁻¹. The C=C stretching vibration of the alkene is observed around 1620-1640 cm⁻¹, while the S-H stretching vibration of the thiol group appears as a weak band near 2550-2600 cm⁻¹. Aromatic C-H and C=C stretching vibrations are also present in the spectrum. researchgate.netdocbrown.info

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy and is particularly sensitive to non-polar bonds and symmetric vibrations. nih.gov The S-H stretch, which is often weak in the IR spectrum, can be more readily observed in the Raman spectrum. Aromatic ring vibrations are also typically strong in the Raman spectrum. Surface-Enhanced Raman Spectroscopy (SERS) is a powerful extension of this technique, especially for studying self-assembled monolayers of 4-Mercaptocinnamic acid on metallic surfaces, where signal enhancement allows for the detection of minute quantities of the analyte. rsc.orgresearchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) - IR | Expected Wavenumber (cm⁻¹) - Raman |

|---|---|---|

| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) | - |

| C=O stretch (Carbonyl) | 1680-1710 (strong) | 1680-1710 (weak) |

| C=C stretch (Alkene) | 1620-1640 (medium) | 1620-1640 (strong) |

| Aromatic C=C stretch | 1450-1600 (multiple bands) | 1450-1600 (strong) |

| S-H stretch (Thiol) | 2550-2600 (weak) | 2550-2600 (medium) |

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of 4-Mercaptocinnamic acid is dominated by the extended π-conjugated system that includes the benzene (B151609) ring, the carbon-carbon double bond, and the carbonyl group. This conjugation results in a significant bathochromic (red) shift of the absorption maximum (λmax) compared to non-conjugated systems. shimadzu.comlibretexts.org The primary absorption band is due to a π → π* transition. The exact position of the λmax can be influenced by the solvent polarity. The mercapto group, being an auxochrome, can also slightly modify the absorption spectrum.

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound. scbt.combiosynth.com

Mass Spectrometry (MS): In the mass spectrum of 4-Mercaptocinnamic acid, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight (180.22 g/mol ). scbt.combiosynth.com Fragmentation patterns can also provide structural information. Common fragmentation pathways may include the loss of a hydroxyl group (-OH), a carboxyl group (-COOH), or cleavage of the acrylic acid side chain.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. pnnl.govresearchgate.net This is particularly useful for distinguishing between compounds with the same nominal mass but different elemental compositions. For 4-Mercaptocinnamic acid, HRMS would confirm the elemental formula of C₉H₈O₂S.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is particularly valuable for characterizing self-assembled monolayers of 4-Mercaptocinnamic acid on surfaces such as gold.

When 4-Mercaptocinnamic acid forms a SAM on a gold surface, the thiol group forms a covalent bond with the gold, resulting in a thiolate species. This is reflected in the S 2p XPS spectrum, which shows a characteristic peak at a binding energy of around 162 eV for the bound sulfur, which is a shift from the binding energy of a free thiol (around 164 eV). The C 1s spectrum can be deconvoluted into components corresponding to the different carbon environments: the aromatic carbons, the vinylic carbons, and the carboxyl carbon. The O 1s spectrum will show a peak corresponding to the oxygen atoms in the carboxylic acid group. researchgate.net

| Core Level | Functional Group | Expected Binding Energy (eV) |

|---|---|---|

| S 2p | Thiolate (-S-Au) | ~162 |

| C 1s | C-C/C-H (aromatic/vinylic) | ~284.5 |

| C 1s | C-S | ~285.5 |

| C 1s | C-COOH | ~286.5 |

| C 1s | -COOH | ~288.5 |

| O 1s | -COOH | ~532-533 |

Morphological and Structural Characterization at Interfaces

The formation of well-ordered structures at interfaces is a key feature of 4-Mercaptocinnamic acid, particularly in the context of SAMs. Various techniques are employed to characterize the morphology and structure of these interfacial systems.

The formation of SAMs of 4-Mercaptocinnamic acid on gold surfaces is primarily driven by the strong interaction between the sulfur atom of the thiol group and the gold substrate. XPS analysis confirms the chemical nature of this bond, as discussed in the previous section. researchgate.net The packing density and orientation of the molecules within the monolayer can be further investigated using techniques such as ellipsometry and contact-angle goniometry. mdpi.com Ellipsometry measures the thickness of the monolayer, which can provide information about the tilt angle of the molecules relative to the surface normal. Contact-angle measurements reveal the wettability of the surface, which is determined by the terminal functional group of the SAM, in this case, the carboxylic acid. A hydrophilic surface, as indicated by a low water contact angle, would be expected for a well-formed SAM of 4-Mercaptocinnamic acid with the carboxylic acid groups exposed at the interface. nih.gov

Scanning Tunneling Microscopy (STM) for Surface Adsorption and Ordering

Scanning Tunneling Microscopy (STM) is a powerful technique for visualizing the arrangement of molecules at the atomic level on conductive surfaces. For aromatic thiols like 4-Mercaptocinnamic acid, STM is instrumental in studying the formation of self-assembled monolayers (SAMs), particularly on gold (Au(111)) substrates. The thiol group (-SH) of 4-MCA provides a strong anchoring point to the gold surface, leading to ordered molecular films.

Atomic Force Microscopy (AFM) for Topographical Analysis

Atomic Force Microscopy (AFM) is a versatile tool for characterizing the surface topography of materials at the nanoscale. Unlike STM, AFM does not require a conductive sample, making it suitable for a wider range of materials, including thin films of organic molecules on various substrates.

For a system involving 4-Mercaptocinnamic acid, AFM would be employed to analyze the morphology of thin films or coatings. In tapping mode, the AFM cantilever oscillates near its resonance frequency as it scans the surface, allowing for high-resolution imaging with minimal damage to the sample. This analysis can provide quantitative data on surface roughness, grain size, and feature dimensions. For instance, if 4-MCA were used to form a film, AFM could reveal whether the film is uniform and continuous or if it forms islands or aggregates. The technique is crucial for quality control and for understanding how preparation conditions affect the final surface structure. While specific AFM topographical studies on 4-MCA are not documented in the available literature, the methodology is standard for thin-film characterization.

Table 1: Representative Surface Roughness Parameters Measurable by AFM

| Parameter | Description | Typical Units |

|---|---|---|

| Ra (Average Roughness) | The arithmetic average of the absolute values of the height deviations from the mean line. | nm |

| Rq (RMS Roughness) | The root mean square average of the height deviations from the mean line. | nm |

| Rmax (Maximum Height) | The vertical distance between the highest and lowest points of the profile within the evaluation length. | nm |

This table represents typical parameters that would be determined in an AFM analysis of a 4-Mercaptocinnamic acid film.

Electron Microscopy (TEM, SEM) for Nanostructure Visualization

Electron microscopy techniques, including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are essential for visualizing the morphology and structure of materials at high magnification. SEM provides detailed images of the surface topography, while TEM allows for the analysis of the internal structure of thin specimens.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is the definitive method for determining the atomic and molecular structure of a crystalline material. By analyzing the angles and intensities of diffracted X-ray beams from a crystalline sample, one can determine the crystal lattice parameters, space group, and the precise arrangement of atoms within the crystal.

For 4-Mercaptocinnamic acid, single-crystal XRD would provide unambiguous information about its three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-stacking. Powder XRD would be used to identify the crystalline phases present in a bulk sample and to assess its crystallinity and purity. While crystallographic data for various other derivatives of cinnamic acid, such as 4-amino-cinnamic acid and 4-chlorocinnamic acid, have been published, specific crystal structure data for 4-Mercaptocinnamic acid is not found in the reviewed literature.

Table 2: Key Crystallographic Information Obtainable from XRD

| Parameter | Description |

|---|---|

| Crystal System | The symmetry classification of the crystal (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal structure. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the unit cell axes and the angles between them. |

| Z Value | The number of molecules per unit cell. |

| Intermolecular Interactions | Details on hydrogen bonds, π-π stacking, and other non-covalent interactions. |

This table outlines the fundamental data that would be derived from a single-crystal XRD analysis of 4-Mercaptocinnamic acid.

Elemental Analysis and Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For an organic molecule like 4-Mercaptocinnamic acid (C₉H₈O₂S), combustion analysis is the standard method. In this process, a sample is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, and sulfur dioxide) are collected and weighed to determine the mass percentages of carbon, hydrogen, and sulfur. The percentage of oxygen is typically determined by difference.

The experimental results are then compared against the theoretical values calculated from the molecular formula. This comparison is crucial for verifying the purity and identity of a synthesized compound.

Table 3: Elemental Composition of 4-Mercaptocinnamic Acid (C₉H₈O₂S)

| Element | Symbol | Atomic Weight ( g/mol ) | Theoretical Percentage (%) |

|---|---|---|---|

| Carbon | C | 12.01 | 59.98 |

| Hydrogen | H | 1.01 | 4.47 |

| Oxygen | O | 16.00 | 17.75 |

| Sulfur | S | 32.07 | 17.80 |

| Total Molecular Weight | | 180.22 | |

This table provides the calculated theoretical elemental composition of 4-Mercaptocinnamic acid. Experimental data from combustion analysis would be compared to these values for compositional verification.

Self Assembled Monolayers Sams Formed from 4 Mercaptocinnamic Acid

Fundamental Principles of SAM Formation with 4-Mercaptocinnamic Acid

Self-assembled monolayers (SAMs) of 4-mercaptocinnamic acid are formed through the spontaneous organization of these molecules on a substrate, resulting in a well-ordered, single-molecule-thick layer. This process is driven by the chemical affinity of the thiol group for the substrate and the intermolecular interactions between the cinnamic acid moieties.

Adsorption Mechanisms on Metallic Substrates (e.g., Gold, Silver, Titanium Dioxide)

The formation of 4-mercaptocinnamic acid SAMs on metallic substrates is primarily governed by the strong interaction between the sulfur atom of the thiol group and the metal surface. This interaction leads to the chemisorption of the molecules onto the substrate.

Gold (Au): On gold surfaces, the thiol group of 4-mercaptocinnamic acid forms a strong covalent bond with the gold atoms. This Au-S bond is the primary anchoring mechanism, leading to a stable and well-ordered monolayer. The adsorption process involves the cleavage of the S-H bond and the formation of a gold-thiolate species on the surface.

Silver (Ag): Similar to gold, 4-mercaptocinnamic acid molecules form SAMs on silver surfaces through the formation of a silver-thiolate bond. These monolayers exhibit a high degree of crystallinity and dense molecular packing. nih.gov The interaction with silver is also a strong chemisorption process, resulting in stable and well-defined monolayers. nih.gov

Titanium Dioxide (TiO₂): The adsorption of molecules onto titanium dioxide surfaces can occur through various binding modes. While the interaction of thiols with TiO₂ is less common than with noble metals, SAMs can be formed. The photocatalytic properties of titanium dioxide can be utilized in conjunction with SAMs for applications such as surface patterning. nih.gov The binding mechanism can involve direct interaction of the thiol group with the titanium atoms on the surface or through other functional groups present in the molecule.

The general mechanism of adsorption onto solid adsorbents involves the transport of the adsorbate to the adsorbent surface, adsorption onto the solid surface, and transport within the adsorbent particle. mdpi.com The primary adsorption mechanisms can include physical adsorption, chemisorption, and electrostatic interactions. mdpi.com

Influence of Preparation Conditions on SAM Quality and Coverage (e.g., Solvent, Concentration, Time, Temperature)

The quality and coverage of 4-mercaptocinnamic acid SAMs are significantly influenced by the conditions under which they are prepared.

Solvent: The choice of solvent is critical as it affects the solubility of 4-mercaptocinnamic acid and its interaction with the substrate. A good solvent should fully dissolve the molecule without competing for adsorption sites on the substrate. Ethanol is a commonly used solvent for preparing alkanethiol SAMs. sigmaaldrich.com

Concentration: The concentration of the 4-mercaptocinnamic acid solution impacts the rate of SAM formation and the final surface coverage. Typically, a 1 mM solution is used for the formation of alkanethiol SAMs. sigmaaldrich.com Higher concentrations can lead to faster initial monolayer formation, but may also result in a less ordered final structure.

Time: The formation of a well-ordered SAM is a time-dependent process. While initial monolayer coverage can be achieved within seconds to minutes, the monolayer is often not well-ordered and contains defects. sigmaaldrich.com Over time, typically ranging from 12 hours to 2 days, the molecules on the surface rearrange to form a more ordered and well-packed structure. sigmaaldrich.com

Temperature: Temperature can influence the kinetics of SAM formation and the final structure of the monolayer. Higher temperatures can accelerate the self-assembly process but may also lead to increased desorption or the formation of disordered layers.

Role of Molecular Purity and Competitive Adsorption in SAM Formation

Molecular Purity: The purity of the 4-mercaptocinnamic acid used for SAM formation is crucial for obtaining a high-quality, well-ordered monolayer. The presence of impurities, even at low levels, can lead to a disordered and non-ideal monolayer. sigmaaldrich.com Impurities containing thiol functionalities can compete with the 4-mercaptocinnamic acid molecules for adsorption sites on the substrate surface. sigmaaldrich.com This competitive adsorption can disrupt the local order of the monolayer. For instance, small molecules like thioacetic acid, if present as an impurity, can be inserted into the monolayer and disrupt its local order. sigmaaldrich.com

Competitive Adsorption: When multiple types of molecules capable of binding to the substrate are present in the solution, they will compete for the available adsorption sites. This is particularly relevant when impurities are present or when intentionally creating mixed SAMs. The outcome of this competition depends on the relative concentrations of the species, their affinities for the substrate, and their intermolecular interactions. In the context of polymetallic acid mine water treatment, for example, the presence of multiple metal ions leads to competitive adsorption on materials like limestone and activated carbon, where the adsorption of one ion is inhibited by the presence of others. nih.gov Similarly, in SAM formation, the presence of thiolated impurities can compete with the desired molecule, affecting the final composition and structure of the monolayer. sigmaaldrich.com

Structural Characterization and Ordering of 4-Mercaptocinnamic Acid SAMs

The structure of 4-mercaptocinnamic acid SAMs is characterized by the arrangement and orientation of the molecules within the monolayer.

Molecular Orientation and Packing Density within the Monolayer

The molecular orientation and packing density are critical parameters that define the structure and properties of a SAM. For aromatic thiols, the orientation of the molecule is strongly influenced by the hybridization at the Au-S-C bond. nist.gov The addition of a methylene group at the mercapto moiety has been observed to improve the packing density and surface coverage of aromatic thiol SAMs. nist.gov

The packing density of SAMs can be influenced by the terminal functional groups of the molecules. For instance, in a study comparing different 4-mercaptophenyl derivatives on gold, the packing density was found to increase in the order: thiophenol < 4-mercaptophenol < 4-mercaptophenylboronic acid < 4-mercaptobenzoic acid. semanticscholar.org This suggests that intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups of 4-mercaptocinnamic acid, can play a significant role in achieving a high packing density.

The orientation of molecules within a SAM can be evaluated using techniques like polarization-modulation infrared reflection-absorption spectroscopy (PM-IRRAS). nih.gov For rigid molecules like 4'-substituted-4-mercaptobiphenyls on gold and silver, quantitative analysis of infrared spectroscopy can be used to estimate the average molecular orientation. researchgate.net Generally, aromatic moieties in SAMs tend to adopt an upright orientation with a certain tilt angle with respect to the surface normal. nih.gov

| Factor | Influence on Orientation | Influence on Packing Density | Example/Reference |

|---|---|---|---|

| Headgroup-Substrate Interaction | Determines the anchoring and initial orientation of the molecule. | Strong anchoring promotes higher packing density. | Au-S-C bond hybridization affects the orientation of aromatic thiols. nist.gov |

| Intermolecular Interactions | Can lead to specific tilt angles and ordered arrangements. | Attractive interactions (e.g., hydrogen bonding) increase packing density. | Hydrogen bonding in 4-mercaptobenzoic acid SAMs leads to higher packing density compared to thiophenol SAMs. semanticscholar.org |

| Molecular Structure | The rigidity and shape of the molecule influence how it can pack on the surface. | Rigid molecules like biphenyl thiols can form densely packed SAMs. researchgate.net | The addition of a methylene spacer in benzenemethanethiol improves packing density over benzenethiol. nist.gov |

Identification and Analysis of Defect Structures

Adventitious defects in SAMs can be visualized using techniques like electrochemical etching combined with scanning tunneling microscopy (STM). utexas.edu This method allows for the direct visualization of the defect density and provides information about their chemical and structural nature. utexas.edu For example, in SAMs of 1-octadecanethiol on gold, electrochemical etching with cyanide can create triangular etch pits at defect sites, which can then be imaged by STM. utexas.edu

Types of defects can include:

Point defects: Missing molecules or the inclusion of impurity molecules.

Line defects: Boundaries between different domains of the SAM.

Dislocations: Imperfections in the crystal-like lattice of the SAM.

The formation of these defects can be influenced by the preparation conditions. For instance, a rapidly formed monolayer is likely to have more gauche defects within the molecular chains, which can be reduced over time as the monolayer anneals and becomes more ordered. sigmaaldrich.com The presence of impurities can also introduce significant disorder and defects into the monolayer. sigmaaldrich.com

| Defect Type | Description | Common Cause | Analytical Technique |

|---|---|---|---|

| Point Defects | Missing molecules, vacancies, or incorporation of impurity molecules. | Incomplete monolayer formation, impurities in the solution. | Scanning Tunneling Microscopy (STM) |

| Line Defects | Boundaries between ordered domains with different orientations. | Nucleation and growth of multiple domains on the substrate. | STM, Atomic Force Microscopy (AFM) |

| Gauche Defects | Conformational disorder within the alkyl chains of the molecules. | Rapid initial adsorption, insufficient annealing time. | Infrared Spectroscopy, Sum Frequency Generation (SFG) Spectroscopy |

| Pinholes | Small areas of the substrate that are not covered by the monolayer. | Incomplete surface coverage, presence of contaminants on the substrate. | Electrochemistry, STM |

Control over Surface Morphology and Heterogeneity

The morphology and heterogeneity of self-assembled monolayers are critical determinants of their performance in various applications. For 4-Mercaptocinnamic acid SAMs, control over these characteristics is achieved by manipulating the assembly conditions. The growth of SAMs is a dynamic process that can be influenced by factors such as the solvent, temperature, and immersion time. The quality of the resulting monolayer is also dependent on the substrate, with atomically flat surfaces like gold (Au(111)) promoting the formation of well-ordered domains.

The inherent molecular structure of 4-Mercaptocinnamic acid, with its rigid phenyl ring, influences the packing of the molecules on the surface. The interplay of intermolecular forces, including van der Waals interactions between the aromatic rings and hydrogen bonding between the terminal carboxylic acid groups, dictates the final arrangement of the molecules. By carefully selecting the deposition parameters, it is possible to control the domain size and minimize defects within the monolayer, thereby reducing surface heterogeneity. The presence of the cinnamic acid group, with its potential for π-π stacking, can further contribute to the ordering of the monolayer.

Tailoring Surface Properties through 4-Mercaptocinnamic Acid SAMs

The ability to precisely control surface properties is a key advantage of using 4-Mercaptocinnamic acid for SAM formation. The exposed terminal groups of the monolayer dictate the interactions of the surface with its environment.

Modulation of Surface Energy and Wettability

The wettability of a surface is governed by its surface free energy, which can be effectively modulated by the terminal functionality of a SAM. A 4-Mercaptocinnamic acid SAM presents a surface rich in carboxylic acid groups. The protonation state of these groups, which is dependent on the pH of the contacting aqueous solution, plays a crucial role in determining the surface energy and, consequently, the wettability.

At a pH below the pKa of the carboxylic acid, the surface will be protonated and relatively less hydrophilic. Conversely, at a pH above the pKa, the surface will be deprotonated, bearing a negative charge and becoming significantly more hydrophilic. This pH-dependent behavior allows for dynamic control over the surface's interaction with water.

Below is a table illustrating the expected contact angle of a 4-Mercaptocinnamic acid SAM on a gold surface under different pH conditions, based on data for similar carboxylic acid-terminated SAMs.

| Surface Modification | Probing Liquid | Expected Advancing Contact Angle (θa) |

| 4-Mercaptocinnamic acid SAM (Low pH) | Water | 30° - 50° |

| 4-Mercaptocinnamic acid SAM (High pH) | Water | < 20° |

Surface Functionalization for Subsequent Chemical Modification

The terminal carboxylic acid groups of a 4-Mercaptocinnamic acid SAM serve as versatile chemical handles for the covalent attachment of other molecules. This opens up a vast array of possibilities for creating complex, functional surfaces. Standard carbodiimide coupling chemistry is commonly employed to activate the carboxylic acid groups, enabling them to react with primary amines to form stable amide bonds.

This strategy allows for the immobilization of a wide range of molecules, including:

Biomolecules: Peptides, proteins, and DNA can be attached to create biocompatible and biorecognitive surfaces for applications in biosensors and medical implants.

Polymers: Grafting polymers from the surface can be used to create polymer brushes, which can alter properties such as lubricity and resistance to biofouling.

Fluorophores and Redox Probes: The attachment of signaling molecules is essential for the development of chemical sensors and diagnostic platforms.

This post-functionalization capability makes 4-Mercaptocinnamic acid a valuable building block for the bottom-up fabrication of complex surface architectures.

Dynamics and Stability of 4-Mercaptocinnamic Acid SAMs at Interfaces

The long-term performance and reliability of devices based on SAMs depend critically on the stability of the monolayer under operational conditions.

Thermal and Environmental Stability Studies

Studies on similar aromatic thiol SAMs have shown that they can be stable at temperatures up to 100-150°C in air. The stability is also influenced by the environment. In aqueous solutions, the pH can affect the integrity of the SAM, particularly at extreme values. nih.gov Oxidative environments can also lead to the degradation of the thiol anchor group over time. Research on the long-term stability of alkylphosphonic acid monolayers on stainless steel under various conditions has shown excellent stability for up to 30 days in acidic, neutral, and physiological solutions, and for up to 7 days under dry heating. nih.gov

Ligand Exchange Processes and Surface Reorganization

Self-assembled monolayers are not static structures; the constituent molecules can exhibit mobility on the surface, and they can be replaced by other molecules from the surrounding solution in a process known as ligand exchange. The rate of ligand exchange depends on several factors, including the concentration and binding affinity of the competing ligand, the temperature, and the solvent.

For 4-Mercaptocinnamic acid SAMs, the introduction of other thiol-containing molecules into the solution can lead to their incorporation into the monolayer, potentially altering the surface properties. This process can be harnessed to create mixed monolayers with controlled composition and functionality.

Surface reorganization is another dynamic process that can occur in SAMs. This can involve changes in the tilt angle of the molecules, rearrangements of the packing structure, or the healing of defects over time. These reorganizations are driven by the system's tendency to minimize its free energy and can be influenced by changes in the environment, such as temperature or solvent. Understanding and controlling these dynamic processes are crucial for the rational design of stable and functional surfaces based on 4-Mercaptocinnamic acid SAMs.

Theoretical and Computational Investigations of 4 Mercaptocinnamic Acid

Quantum Chemical Calculations of Molecular Properties

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to provide detailed insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure, Molecular Geometry, and Energetics

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netsemanticscholar.orgresearchgate.net It is a widely used tool in chemistry and materials science for calculating ground-state properties like electron density, total energy, and molecular geometry with a favorable balance between accuracy and computational cost. semanticscholar.orgnih.gov

For 4-mercaptocinnamic acid, a DFT calculation would begin with geometry optimization. This process determines the lowest energy arrangement of the atoms, providing the most stable three-dimensional structure of the molecule. The output of this calculation would be a detailed list of bond lengths, bond angles, and dihedral angles. This optimized geometry is crucial as it represents the molecule's structure in a stable state and serves as the foundation for all subsequent property calculations.

Following optimization, the electronic structure can be analyzed. DFT provides information on how electrons are distributed within the molecule, which is fundamental to its chemical properties. The total energy of the optimized structure is also a key output, allowing for the comparison of its stability relative to other isomers or related molecules.

Prediction of Spectroscopic Signatures (e.g., Vibrational Frequencies, UV-Vis Transitions)

Computational methods are highly effective in predicting spectroscopic properties, which can aid in the interpretation of experimental data.

Vibrational Frequencies: By calculating the second derivatives of the energy with respect to atomic positions, DFT can predict the vibrational frequencies of a molecule. These theoretical frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. For 4-mercaptocinnamic acid, this would allow for the assignment of specific vibrational modes to each experimental peak, such as the stretching of the S-H bond in the thiol group, the C=O and O-H stretches of the carboxylic acid, and the various vibrations of the aromatic ring and the alkene double bond. Such calculations are invaluable for confirming the structure of a synthesized molecule. mdpi.com

UV-Vis Transitions: The prediction of electronic absorption spectra, such as those measured by UV-Vis spectroscopy, is typically achieved using Time-Dependent Density Functional Theory (TD-DFT). nih.govmdpi.comfaccts.de This method calculates the energies of electronic excited states. faccts.de The results can predict the wavelength of maximum absorption (λmax) and the intensity of these transitions, which are related to the promotion of electrons from occupied to unoccupied molecular orbitals. mdpi.com For 4-mercaptocinnamic acid, its conjugated system, involving the phenyl ring and the acrylic acid moiety, is expected to give rise to strong absorptions in the UV region. TD-DFT calculations can pinpoint the specific orbitals involved in these electronic transitions. mdpi.comgithub.com

Calculation of Frontier Molecular Orbitals (HOMO, LUMO) and Energy Gaps

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. irjweb.commdpi.com

HOMO: This orbital can be thought of as the valence band for the molecule and is associated with its ability to donate electrons. A higher HOMO energy level indicates a greater propensity for electron donation.

LUMO: This orbital is analogous to the conduction band and relates to the molecule's ability to accept electrons. A lower LUMO energy level suggests a greater ease of accepting electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. mdpi.com A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.commdpi.com Conversely, a small gap suggests the molecule is more reactive. irjweb.com DFT calculations provide the energies of these orbitals, allowing for the direct calculation of the energy gap.

| Parameter | Description | Significance for 4-Mercaptocinnamic Acid |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating capability (nucleophilicity). The thiol and phenyl groups are expected to contribute significantly. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting capability (electrophilicity). The conjugated system and carboxylic acid are key contributors. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | A primary indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

Analysis of Reactivity Descriptors (e.g., Ionization Potential, Electron Affinity, Chemical Hardness, Electronegativity)

From the calculated HOMO and LUMO energies, a suite of global reactivity descriptors can be derived to quantify a molecule's chemical behavior. researchgate.netajchem-a.com

Ionization Potential (IP): The energy required to remove an electron. It can be approximated as IP ≈ -EHOMO. A low ionization potential signifies that the molecule can be easily oxidized. ajchem-a.com

Electron Affinity (EA): The energy released when an electron is added. It is approximated as EA ≈ -ELUMO. A high electron affinity indicates a molecule readily accepts an electron. ajchem-a.com

Electronegativity (χ): A measure of the ability of a molecule to attract electrons. It is calculated as χ = (IP + EA) / 2.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. It is calculated as η = (IP - EA) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η). It is a measure of the molecule's polarizability.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide insight into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of systems containing many molecules. MD simulations model the movement of atoms and molecules over time based on classical mechanics, providing a "movie" of molecular interactions.

Modeling Self-Assembly Processes at Interfaces

The thiol group (-SH) in 4-mercaptocinnamic acid has a strong affinity for noble metal surfaces, particularly gold. This property makes it an ideal candidate for forming Self-Assembled Monolayers (SAMs), which are highly ordered molecular layers that spontaneously form on a surface. rsc.orgnorthwestern.edu

Molecular dynamics simulations are a powerful tool to study the process of SAM formation. rsc.orgresearchgate.net A typical simulation would involve placing multiple 4-mercaptocinnamic acid molecules in a solvent near a gold surface. The simulation would then track the trajectory of each molecule as it approaches the surface, adsorbs via the sulfur atom, and organizes into a packed monolayer.

These simulations can reveal critical information about the SAM, including:

Adsorption Dynamics: The timescale and mechanism of how the molecules attach to the surface.

Monolayer Structure: The final arrangement of the molecules, including their tilt angle relative to the surface normal and the packing density.

Intermolecular Interactions: The role of interactions, such as hydrogen bonding between the carboxylic acid groups and π-stacking between the phenyl rings, in stabilizing the monolayer structure.

Solvent Effects: How the choice of solvent influences the self-assembly process and the final structure of the SAM.

By providing an atomistic view of these processes, MD simulations offer insights that are often difficult to obtain through experimental methods alone, guiding the rational design of functional surfaces based on 4-mercaptocinnamic acid. acs.org

Investigation of Solvation Effects and Intermolecular Interactions

The behavior of 4-Mercaptocinnamic acid in solution is significantly influenced by its interactions with solvent molecules and other solute molecules. Computational chemistry provides powerful tools to investigate these phenomena at a molecular level, offering insights that are often difficult to obtain through experimental methods alone. Methodologies such as the Polarizable Continuum Model (PCM) are frequently employed to simulate the solvent environment, treating it as a continuous medium with specific dielectric properties rather than modeling individual solvent molecules, which would be computationally expensive. dntb.gov.ua This approach allows for the calculation of solvation free energy and the study of how the solvent affects the molecule's conformation and electronic properties.

The structure of 4-Mercaptocinnamic acid, featuring a carboxylic acid group, a thiol group, and an aromatic ring, allows for a variety of intermolecular interactions. These include hydrogen bonding, primarily through the carboxylic acid and thiol moieties, as well as π-π stacking interactions involving the benzene (B151609) ring. Density Functional Theory (DFT) calculations can be utilized to model these interactions, providing information on their strength and geometry. For instance, DFT-based molecular dynamics simulations can reveal the structure of the solvation shell around the molecule, showing how solvent molecules, particularly polar ones like water, arrange themselves to interact with the different functional groups. Understanding these interactions is crucial as they govern the solubility, reactivity, and self-assembly properties of 4-Mercaptocinnamic acid.

Structure-Property Relationship Studies through Computational Approaches

Quantitative Structure-Property Relationship (QSPR) studies are a cornerstone of computational chemistry, aiming to establish a mathematical correlation between the molecular structure of a compound and its macroscopic properties. For 4-Mercaptocinnamic acid, computational methods can be used to calculate a range of molecular descriptors that encapsulate its structural and electronic features. These descriptors can then be correlated with experimentally determined properties or computationally predicted behaviors.